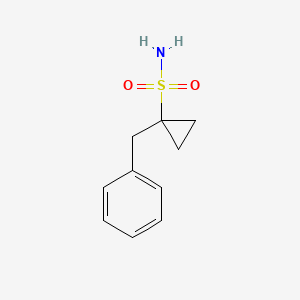

1-Benzylcyclopropane-1-sulfonamide

Übersicht

Beschreibung

1-Benzylcyclopropane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a benzyl-substituted cyclopropane ring

Wirkmechanismus

Target of Action

1-Benzylcyclopropane-1-sulfonamide is a sulfonamide derivative. Sulfonamides are known to primarily target the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the growth and multiplication of bacteria .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and compete for the active site. By binding to the enzyme, sulfonamides prevent the incorporation of PABA into the folic acid molecule, thereby inhibiting the synthesis of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the biochemical pathway for the production of essential nucleotides in bacteria. Folic acid is a precursor of tetrahydrofolate, a coenzyme involved in the synthesis of purines and pyrimidines, which are building blocks of DNA. By inhibiting folic acid synthesis, sulfonamides prevent bacterial DNA replication and cell division .

Pharmacokinetics

Sulfonamides in general are known for their good absorption from the gastrointestinal tract, wide distribution in body tissues, slow metabolism, and excretion primarily through the kidneys .

Result of Action

The ultimate result of the action of this compound is the inhibition of bacterial growth and multiplication. By disrupting the synthesis of folic acid, an essential component for bacterial DNA replication, this compound exerts a bacteriostatic effect .

Biochemische Analyse

Biochemical Properties

Sulfonamides, including 1-Benzylcyclopropane-1-sulfonamide, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydrofolate reductase . These activities allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma

Cellular Effects

These effects are influenced by factors such as duration and dosage of the drug, its solubility in blood and other biological fluids, kidney state, age, and nutritional status of the patient .

Molecular Mechanism

Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid, a crucial component for DNA replication in bacteria . This inhibition prevents the growth and multiplication of bacteria, thereby exerting its antibacterial effects .

Metabolic Pathways

Sulfonamides are known to interfere with the metabolic pathway of folic acid synthesis in bacteria .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Benzylcyclopropane-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of benzylcyclopropane with sulfonamide reagents under specific conditions. For instance, the reaction can be carried out using a sulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired sulfonamide product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzylcyclopropane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.

Reduction: Reduction of the sulfonamide group can lead to the formation of amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Benzylcyclopropane-1-sulfonamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Vergleich Mit ähnlichen Verbindungen

Sulfonamides: Compounds like methanesulfonamide and benzenesulfonamide share the sulfonamide functional group.

Cyclopropane Derivatives: Compounds such as cyclopropane carboxylic acid and cyclopropane amine have similar cyclopropane rings.

Uniqueness: 1-Benzylcyclopropane-1-sulfonamide is unique due to the combination of the benzyl group, cyclopropane ring, and sulfonamide functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other sulfonamides and cyclopropane derivatives.

Biologische Aktivität

1-Benzylcyclopropane-1-sulfonamide (CAS No. 669008-34-8) is a sulfonamide compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring and a sulfonamide functional group, which are critical for its interaction with biological targets. The unique structural characteristics may contribute to its pharmacological properties.

The biological activity of sulfonamides, including this compound, is primarily attributed to their ability to inhibit bacterial dihydropteroate synthase (DHPS), an enzyme crucial in folate synthesis. This inhibition leads to a bacteriostatic effect against a range of microorganisms. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for DHPS, thereby blocking the enzyme's active site and disrupting folate metabolism .

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. A study demonstrated that this compound has shown effective inhibitory activity against various bacterial strains. The compound's structure allows it to penetrate bacterial membranes and exert its effects on target enzymes.

Anticancer Activity

Recent investigations have highlighted the potential of sulfonamide derivatives in cancer therapy. A synthesized library of N-benzyl sulfonamides, including this compound, was screened against pancreatic cancer cell lines. The results showed that certain compounds exhibited sub-micromolar potency against PANC-1 cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | PANC-1 | < 0.5 | Inhibition of S100A2-p53 interaction |

| Other Sulfonamides | Various | Varies | DHPS inhibition |

Case Studies

Case Study 1: Pancreatic Cancer Screening

In a comprehensive study involving 44 sulfonamide derivatives, including this compound, the compounds were evaluated for cytotoxicity against seven pancreatic cancer cell lines. The study employed two assay techniques—traditional exposure and rapid screening—to assess the biological activity. Notably, several compounds displayed selective in vitro activity warranting further investigation .

Case Study 2: Structure-Activity Relationship

A detailed structure-activity relationship (SAR) analysis revealed that modifications in the benzyl group significantly influenced the compound's potency against bacterial pathogens. Variations in substituents led to enhanced binding affinity to DHPS, demonstrating the importance of chemical structure in biological efficacy .

Discussion

The biological activity of this compound underscores its potential as an antimicrobial and anticancer agent. Its mechanism of action through enzyme inhibition aligns with the established roles of sulfonamides in therapeutic applications. Future research should focus on optimizing its structure to enhance efficacy and reduce toxicity.

Eigenschaften

IUPAC Name |

1-benzylcyclopropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c11-14(12,13)10(6-7-10)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRIOSDKORWDLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC2=CC=CC=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619516 | |

| Record name | 1-Benzylcyclopropane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669008-34-8 | |

| Record name | 1-(Phenylmethyl)cyclopropanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=669008-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzylcyclopropane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.